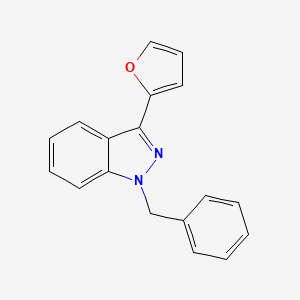

1-Benzyl-3-(furan-2-yl)-1H-indazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H14N2O |

|---|---|

Molecular Weight |

274.3 g/mol |

IUPAC Name |

1-benzyl-3-(furan-2-yl)indazole |

InChI |

InChI=1S/C18H14N2O/c1-2-7-14(8-3-1)13-20-16-10-5-4-9-15(16)18(19-20)17-11-6-12-21-17/h1-12H,13H2 |

InChI Key |

QJLIFGAZSZHNJZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)C4=CC=CO4 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies of the 1 Benzyl 3 Furan 2 Yl 1h Indazole Scaffold

Established Synthetic Pathways for 1-Benzyl-3-(furan-2-yl)-1H-indazole and its Analogues

The construction of this compound is typically achieved through a convergent or linear multi-step synthesis. Key steps involve the formation of the indazole nucleus, introduction of the furan (B31954) moiety, and N-benzylation of the indazole ring.

Cyclization Reactions for Indazole Core Formation

The formation of the indazole core is a critical step, and several cyclization strategies have been developed. These methods often start from appropriately substituted benzene (B151609) derivatives.

Intramolecular C-N Bond Formation: Palladium-catalyzed intramolecular amination reactions are efficient methods for constructing the indazole nucleus. nih.gov One such approach involves the cyclization of 2-halobenzophenone tosylhydrazones, which can proceed under mild conditions. nih.gov Another related strategy utilizes palladium-catalyzed C-H activation followed by intramolecular amination of benzophenone (B1666685) tosylhydrazones. nih.gov

1,3-Dipolar Cycloaddition: A powerful and rapid method for forming N(1)-C(3) disubstituted indazoles involves the [3+2] cycloaddition of in situ generated nitrile imines or diazo compounds with benzynes. nih.govorganic-chemistry.orgorgsyn.org This reaction can be completed in a very short time, providing the indazole core in moderate to excellent yields. nih.gov For instance, the reaction of benzyne (B1209423) (generated from o-silylaryl triflates) with monosubstituted diazo compounds leads to 1H-indazoles after a rearrangement of the initial 3H-indazole adduct. orgsyn.orgorgsyn.org

From o-Aminoaryl Precursors: A practical, metal-free synthesis of 1H-indazoles can be achieved from o-aminobenzoximes through the selective activation of the oxime group. nih.gov This method is mild and provides good to excellent yields. nih.gov Another metal-free approach involves the one-pot reaction of 2-aminophenones with hydroxylamine (B1172632) derivatives. organic-chemistry.org

Copper-Catalyzed N-Arylation: Copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones has been developed for the synthesis of 1H-indazoles. beilstein-journals.org While traditionally o-bromo derivatives were preferred for higher yields, this method provides a route from more accessible and less expensive o-chloroaryl precursors. beilstein-journals.org

| Indazole Core Synthesis Method | Starting Materials | Key Reagents/Catalysts | General Outcome | Reference(s) |

| Palladium-Catalyzed Amination | 2-halobenzophenone tosylhydrazones | Palladium catalyst (e.g., Pd(OAc)₂) | Good to high yields, tolerates various functional groups. | nih.gov |

| 1,3-Dipolar Cycloaddition | Benzyne precursors, nitrile imines/diazo compounds | Fluoride source (e.g., CsF) for benzyne generation | Rapid reaction, moderate to excellent yields of disubstituted indazoles. | nih.govorganic-chemistry.orgorgsyn.org |

| Metal-Free Cyclization | o-aminobenzoximes | Methanesulfonyl chloride, triethylamine (B128534) | Mild conditions, good to excellent yields. | nih.gov |

| Copper-Catalyzed N-Arylation | ortho-chlorinated arylhydrazones | Copper(I) iodide | Provides access from readily available starting materials. | beilstein-journals.org |

Strategies for Furan Moiety Introduction (e.g., Palladium-Catalyzed Cross-Coupling)

Once the indazole core is formed, or concurrently, the furan moiety must be introduced at the C-3 position. Palladium-catalyzed cross-coupling reactions are the most prominent methods for this transformation. benthamdirect.com

Suzuki Coupling: The Suzuki coupling reaction, which involves the reaction of a boronic acid or ester with an organohalide, is a versatile method. For the synthesis of 3-(furan-2-yl)-1H-indazole, this would typically involve coupling 3-halo-1H-indazole with furan-2-boronic acid or vice versa.

Sonogashira Coupling: The Sonogashira coupling of a terminal alkyne with an aryl or vinyl halide is another powerful tool. clockss.org This can be used to construct the furan ring itself or to couple a pre-formed furan ring. For example, a 3-ethynyl-1H-indazole could undergo further reactions to form the furan ring, or a 3-halo-1H-indazole could be coupled with a furan-containing alkyne.

One-Pot Alkylation-Cyclization: A novel approach for synthesizing functionalized furans involves a palladium-catalyzed one-pot reaction of 1,3-dicarbonyl compounds and alkenyl bromides. mdpi.com While not directly applied to the target compound in the provided sources, this methodology highlights the advancements in furan synthesis that could be adapted. The choice of catalyst, such as PdCl₂(CH₃CN)₂, has been shown to be crucial for achieving high yields. mdpi.com

| Furan Introduction Method | Indazole Precursor | Furan Source | Catalyst System | Key Features | Reference(s) |

| Suzuki Coupling | 3-Halo-1H-indazole | Furan-2-boronic acid | Palladium catalyst (e.g., Pd(PPh₃)₄), Base | High functional group tolerance, generally good yields. | benthamdirect.com |

| Sonogashira Coupling | 3-Halo-1H-indazole | 2-Ethynylfuran | Palladium catalyst, Copper co-catalyst | Forms a C-C triple bond which can be a precursor. | clockss.org |

| One-Pot Synthesis | (Hypothetical) | Alkenyl bromides, 1,3-dicarbonyls | PdCl₂(CH₃CN)₂, Base, Oxidant | Efficient one-pot procedure for furan ring formation. | mdpi.com |

Approaches for N-Benzylation at the Indazole Nitrogen

The final key step is the introduction of the benzyl (B1604629) group at the N-1 position of the indazole ring. The N-alkylation of indazoles can lead to a mixture of N-1 and N-2 regioisomers, making regioselective synthesis a significant challenge. nih.gov

Regioselective Alkylation: The regioselectivity of N-alkylation is influenced by the substituents on the indazole ring, the nature of the alkylating agent, the base, and the solvent. nih.gov Studies have shown that for certain C-3 substituted indazoles, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) with an alkyl bromide can lead to high N-1 regioselectivity. nih.gov In contrast, substituents at the C-7 position can direct the alkylation to the N-2 position. nih.gov

Pre-functionalization Strategies: To ensure regioselectivity, the N-benzyl group can sometimes be introduced before the indazole ring cyclization. nih.gov This involves starting with an N-benzylated hydrazine (B178648) derivative. nih.gov

Directed Alkylation: The use of specific catalysts can also direct the alkylation to the N-2 position. For instance, trifluoromethanesulfonic acid or copper(II) triflate have been used for the selective N-2 alkylation of 1H-indazoles. organic-chemistry.org However, for the target compound, N-1 benzylation is required.

A known method for obtaining 1-benzyl-3-halogeno-1H-indazole derivatives involves the halogenation of 1H-indazole at the 3-position, followed by benzylation at the 1-position. google.com

Development of Metal-Free Synthetic Methodologies

There is a growing interest in developing metal-free synthetic methods to avoid residual metal contamination in the final products, which is particularly important for pharmaceuticals.

From o-Aminobenzoximes: As mentioned earlier, the reaction of o-aminobenzoximes with methanesulfonyl chloride and triethylamine provides a mild and efficient metal-free route to 1H-indazoles. nih.gov

From 2-Aminophenones: A one-pot, metal-free reaction of 2-aminophenones with hydroxylamine derivatives is another operationally simple and high-yielding method for indazole synthesis. organic-chemistry.org

Visible Light-Induced Functionalization: Recent advances include visible light-induced functionalization of indazoles, which offers a greener alternative to traditional methods. rsc.org

Electrochemical Synthesis: Electrochemical methods, such as the anodic oxidation of arylhydrazones or the intramolecular coupling of ketimines, are emerging as powerful, metal-free strategies for constructing the 1H-indazole scaffold. rsc.org

These metal-free approaches are primarily focused on the formation of the indazole core, a critical component of the target molecule.

Synthesis of Diverse Analogs and Derivatives of the this compound Scaffold

The this compound scaffold has been a template for the synthesis of numerous analogues with diverse biological activities. The structural modifications often target the furan ring, the benzyl group, or the indazole core itself.

Modification of the Furan Ring: A notable example is the synthesis of 1-benzyl-3-(5'-hydroxymethyl-2'-furyl)indazole (YC-1) and its analogues. nih.gov In these compounds, a hydroxymethyl group is introduced at the 5-position of the furan ring. The synthesis of these analogues allows for the exploration of structure-activity relationships. nih.gov

Substitution on the Benzyl Group: The benzyl group can be substituted with various functional groups to modulate the compound's properties. Analogue-based drug design often involves creating a series of derivatives with different substituents on the aromatic rings to optimize biological activity. nih.gov

Modification of the Indazole Core: The indazole ring can be substituted at various positions (e.g., C-5, C-6, C-7) to create a library of compounds. For example, the synthesis of 6-bromo-1H-indazole bearing 1,2,3-triazole analogues demonstrates how the indazole core can be further functionalized. banglajol.info

Bioisosteric Replacement: In some cases, the furan or benzyl moieties might be replaced with other chemical groups that have similar physical or chemical properties (bioisosteres) to improve metabolic stability or activity. nih.gov For instance, the furan ring could be replaced with a thiophene (B33073) or a thiazole (B1198619) ring.

The synthesis of these diverse analogues often employs the same fundamental reactions discussed in section 2.1, but with appropriately modified starting materials.

| Analogue Type | Modification Site | Example of Modification | Synthetic Strategy | Reference(s) |

| Furan-modified | Furan C-5 position | Introduction of a hydroxymethyl group | Using a furan derivative with the desired substituent in the coupling step. | nih.gov |

| Benzyl-modified | Phenyl ring of the benzyl group | Introduction of various substituents (e.g., methoxy, chloro) | Using a substituted benzyl halide for the N-alkylation step. | nih.govresearchgate.net |

| Indazole Core-modified | Indazole C-6 position | Introduction of a bromo group and subsequent derivatization | Starting with a substituted indazole precursor. | banglajol.info |

| Scaffold Hybridization | Indazole N-1 position | Attachment of a 1,2,3-triazole moiety | Click chemistry or other cycloaddition reactions on a functionalized indazole. | banglajol.info |

Derivatization at the Furan Ring (e.g., Hydroxymethylation to YC-1 and other functionalizations)

A key derivatization strategy for modifying the biological activity of the this compound scaffold involves functionalization of the furan ring. The most prominent example of this is the synthesis of YC-1, or 1-benzyl-3-(5'-hydroxymethyl-2'-furyl)indazole. The introduction of the hydroxymethyl group at the 5-position of the furan ring is a critical modification that imparts significant biological activity.

The synthesis of YC-1 and its analogues has been a subject of extensive research. nih.govnih.gov One common approach involves the reaction of a suitable indazole precursor with a functionalized furan derivative. For instance, 1-benzyl-3-iodo-1H-indazole can be coupled with a stannylfuran derivative bearing a protected hydroxymethyl group, followed by deprotection to yield YC-1.

Further functionalization of the furan ring has been explored to probe the SAR of YC-1 analogues. nih.gov For example, the hydroxymethyl group of YC-1 can be oxidized to an aldehyde or a carboxylic acid, or converted to other functional groups such as ethers and esters. These modifications have been instrumental in understanding the role of this substituent in the molecule's interaction with its biological targets. nih.gov

A study by Lee et al. described the synthesis of various analogues where the 5'-hydroxymethyl group of YC-1 was modified. drugbank.com These modifications included the preparation of ethers, esters, and other derivatives to investigate their effects on the activation of soluble guanylate cyclase.

Modifications and Substitutions on the Benzyl Moiety

The benzyl group at the 1-position of the indazole ring is another key site for chemical derivatization. Modifications to this moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting compounds.

Researchers have synthesized a range of analogues with substitutions on the phenyl ring of the benzyl group. These substitutions can be introduced by starting with an appropriately substituted benzyl bromide or by post-synthetic modification of the benzyl group. The introduction of electron-donating or electron-withdrawing groups, as well as sterically demanding substituents, can alter the electronic and conformational properties of the molecule, thereby affecting its biological activity.

For example, analogues of YC-1 have been prepared with various substituents on the benzyl ring, including methyl, methoxy, and halogen groups. nih.gov The synthesis of these compounds allows for a systematic exploration of the steric and electronic requirements of the binding pocket of the target protein.

Introduction of Substituents on the Indazole Core

The indazole core itself provides multiple positions for the introduction of substituents, offering another avenue for chemical diversification. Halogenation of the indazole ring, for instance, can provide a handle for further functionalization through cross-coupling reactions.

The synthesis of 6-nitro-1H-indazole derivatives has been reported, which can then be subjected to N-benzylation and subsequent reduction of the nitro group to an amine. nih.gov This amino group can then be further derivatized to introduce a wide range of functionalities. Palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, have been employed to introduce aryl, heteroaryl, and amino substituents at various positions of the indazole ring. nih.gov

In the context of YC-1 analogues, the introduction of substituents on the indazole core has been explored to modulate the compound's activity and selectivity. nih.gov For instance, the synthesis of 6-azido-3-(5'-hydroxymethyl-2'-furyl)-1-benzylindazole has been reported as a photolabile analogue for probing its binding site on soluble guanylate cyclase. nih.gov

Combinatorial and Diversity-Oriented Synthesis Approaches for Library Generation

To efficiently explore the chemical space around the this compound scaffold, combinatorial and diversity-oriented synthesis (DOS) strategies can be employed. These approaches allow for the rapid generation of large libraries of related compounds for high-throughput screening.

While specific reports on the application of these high-throughput methods to the this compound scaffold are not abundant, the general principles of combinatorial chemistry have been applied to the synthesis of indazole libraries. acs.orgnih.gov These strategies often involve the use of solid-phase synthesis or parallel solution-phase synthesis techniques.

A diversity-oriented approach could start with a common indazole intermediate, which is then subjected to a series of divergent reactions to introduce diversity at multiple positions of the scaffold. nih.govmskcc.org For example, a key indazole intermediate could be functionalized with different building blocks at the 1-, 3-, and other positions of the ring system, leading to a library of structurally diverse compounds. The synthesis of a library of 2-alkyl-3-alkyloxy-2H-indazole-6-carboxamides using parallel solution-phase methods has been reported, demonstrating the feasibility of such approaches for generating indazole-based libraries. acs.org

Spectroscopic and Analytical Characterization Techniques for Structural Elucidation

The unambiguous structural elucidation of this compound and its derivatives is crucial for confirming their identity and purity. A combination of spectroscopic and analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are the most powerful tools for determining the structure of these compounds. chemicalbook.comresearchgate.net

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their connectivity. For this compound, characteristic signals would be observed for the aromatic protons of the benzyl and indazole rings, the methylene (B1212753) protons of the benzyl group, and the protons of the furan ring. The chemical shifts and coupling constants of these signals are diagnostic of the substitution pattern. For YC-1, an additional signal for the hydroxymethyl protons would be present.

¹³C NMR: The carbon-13 NMR spectrum provides information about the number of different types of carbon atoms in the molecule. chemicalbook.com The chemical shifts of the carbon signals are indicative of their chemical environment (aromatic, aliphatic, etc.).

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to obtain information about its fragmentation pattern, which can further aid in structural confirmation. uci.edu High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, allowing for the determination of its elemental composition. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups in the molecule. uci.edu For example, the IR spectrum of YC-1 would show a characteristic absorption band for the hydroxyl group (O-H stretch) and for the C-O bonds of the furan and hydroxymethyl groups.

The following table summarizes the key analytical techniques and their applications in the characterization of the this compound scaffold.

| Analytical Technique | Information Provided |

| ¹H NMR | Number and environment of protons, connectivity |

| ¹³C NMR | Number and environment of carbon atoms |

| Mass Spectrometry (MS) | Molecular weight, fragmentation pattern |

| High-Resolution MS | Elemental composition |

| Infrared (IR) Spectroscopy | Presence of functional groups |

By employing these synthetic and analytical methodologies, researchers can continue to explore the chemical space around the this compound scaffold, leading to the discovery of new and improved therapeutic agents.

Structure Activity Relationship Sar Investigations of the 1 Benzyl 3 Furan 2 Yl 1h Indazole Scaffold

Influence of Substituent Patterns on the Biological Activity Profile

The biological activity of 1-benzyl-3-(furan-2-yl)-1H-indazole derivatives is intricately linked to the nature and position of substituents on its three main components: the furan (B31954) ring (Heterocycle B), the N-benzyl group (R1 position), and the indazole core (Heterocycle A). Understanding these relationships is crucial for the rational design of new, more potent, and selective compounds.

Impact of Modifications on the Furan Ring (Heterocycle B)

The furan ring at the C-3 position of the indazole core plays a pivotal role in the molecule's interaction with biological targets. Research on 1,3-disubstituted indazoles has highlighted that the presence and substitution pattern of a furan moiety are crucial for high biological inhibition, for instance against Hypoxia-Inducible Factor 1 (HIF-1). nih.gov

The electronic properties and steric profile of substituents on the furan ring can dramatically alter the activity. For example, the introduction of electron-withdrawing or electron-donating groups can modulate the electron density of the furan ring, thereby influencing its ability to form hydrogen bonds or engage in pi-stacking interactions with target proteins. The position of these substituents on the furan ring is also critical, as it dictates the spatial orientation of these functional groups and their accessibility for binding.

While specific data on substitutions on the furan ring of this compound is limited, general principles from related 3-heteroaryl-1H-indazoles suggest that even minor modifications can lead to significant changes in biological activity. researchgate.netdaneshyari.com For instance, studies on other heterocyclic rings at this position have shown that the introduction of small alkyl or halogen groups can enhance lipophilicity and, consequently, cell permeability and activity.

Role of the N-Benzyl Group at Position 1 (R1 Position) on Pharmacological Efficacy

The N-benzyl group at the R1 position is a key determinant of the pharmacological efficacy of indazole derivatives. The regioselectivity of N-alkylation is a critical aspect, with the 1H-indazole tautomer generally being more thermodynamically stable than the 2H-tautomer. beilstein-journals.org The benzyl (B1604629) group itself offers a large surface for interaction with biological targets and its conformation can significantly impact binding affinity.

Studies on N-benzylindazoles have revealed the importance of the substitution pattern on the benzyl ring. researchgate.net For instance, in a series of 1-halobenzyl-1H-indazole-3-carboxylic acids, the presence and position of halogen atoms on the benzyl ring were found to be critical for their antispermatogenic activity. nih.gov Specifically, compounds like 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid demonstrated potent activity, highlighting the favorable impact of di-substitution at the 2 and 4 positions of the benzyl ring. nih.gov

The flexibility of the benzyl group allows it to adopt various orientations within a binding pocket. The nature of the substituents on the benzyl ring can influence this preferred conformation and introduce additional points of interaction, such as hydrogen bonds or halogen bonds, thereby enhancing pharmacological efficacy.

Significance of Substitutions on the Indazole Core (Heterocycle A) for Activity Modulation

SAR studies on various indazole derivatives have consistently shown that the position and nature of substituents on the indazole ring are crucial for activity. For example, in a series of 3,6-disubstituted indazole derivatives developed as hepcidin (B1576463) production inhibitors, the substituents at the 6-position were found to be critical for potency. nih.gov Similarly, for IDO1 inhibitors, the substituent groups at both the 4- and 6-positions of the 1H-indazole scaffold played a crucial role. nih.gov In the context of antitumor activity, substitutions at the C-5 position of the indazole ring have been shown to have a significant effect on the anti-proliferative activity against various cancer cell lines. mdpi.com

These findings underscore the importance of exploring a wide range of substituents, including halogens, alkyl, alkoxy, and nitro groups, at various positions of the indazole core to optimize the desired biological activity.

Comparative SAR Analysis with Related Bicyclic Heterocycles (e.g., Benzimidazole (B57391), Imidazopyridine)

A comparative analysis of the SAR of indazoles with other bicyclic heterocycles like benzimidazoles and imidazopyridines can provide valuable insights for drug design. While these scaffolds share structural similarities, the difference in the number and position of nitrogen atoms leads to distinct electronic properties and hydrogen bonding capabilities, ultimately influencing their biological activity.

For instance, benzimidazoles, which are isomeric with indazoles, have also been extensively studied as anti-inflammatory agents. nih.gov SAR studies on benzimidazoles have highlighted the importance of substitution at the 2-position, similar to the 3-position in indazoles. mdpi.com However, the presence of the N-H proton in the imidazole (B134444) ring of benzimidazole offers an additional hydrogen bond donor/acceptor site compared to the N-alkylated indazole. The lack of this basic nitrogen in the 3-position of indole (B1671886) derivatives, a related scaffold, has been shown to have a positive effect on hyaluronidase (B3051955) inhibitory activity. mdpi.com

Furthermore, the stability of the different tautomeric forms varies between these heterocycles. While 1H-indazoles are generally more stable than their 2H counterparts, the tautomeric equilibrium in benzimidazoles can be influenced by substituents. beilstein-journals.orgresearchgate.net These differences in fundamental chemical properties can translate into distinct pharmacological profiles. Comparing the SAR of these related scaffolds can, therefore, guide the strategic choice of the core heterocyclic system for a specific therapeutic target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net For indazole derivatives, QSAR studies have been instrumental in predicting their activity and guiding the design of new, more potent analogs. nih.govgrowingscience.com

The process involves calculating a set of molecular descriptors for each compound in a training set. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., connectivity indices). Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Artificial Neural Networks (ANN) are then employed to build a model that correlates these descriptors with the observed biological activity. imist.ma

For example, a 3D-QSAR study on indazole derivatives as HIF-1α inhibitors generated steric and electrostatic contour maps that provided a structural framework for designing new inhibitors. nih.gov Similarly, QSAR models for indazole compounds as inhibitors of SAH/MTAN-mediated quorum sensing were able to explain and predict a significant percentage of the variance in their inhibitory activity. nih.gov

A validated QSAR model can be used to predict the activity of virtual compounds before their synthesis, thereby saving time and resources. The insights gained from the model, such as the relative importance of different descriptors, can also help in understanding the mechanism of action at a molecular level.

Table 1: Examples of Descriptors Used in QSAR Studies of Indazole Derivatives

| Descriptor Type | Examples |

| Electronic | Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, Dipole moment |

| Steric | Molar refractivity (MR), Molecular weight, van der Waals volume |

| Hydrophobic | Partition coefficient (logP), Hydrophilic-lipophilic balance (HLB) |

| Topological | Wiener index, Balaban index, Kier & Hall connectivity indices |

Pharmacophore Modeling and Ligand-Based Drug Design Principles Applied to Indazole Derivatives

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features (pharmacophoric features) required for a molecule to exert a specific biological activity. youtube.comeurekaselect.com These features typically include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.

For indazole derivatives, pharmacophore models can be generated based on a set of active compounds, even when the structure of the biological target is unknown. hilarispublisher.com For instance, a five-point pharmacophore hypothesis was generated for indazole derivatives as HIF-1α inhibitors, which could be used in conjunction with 3D-QSAR contour maps to design potent new molecules. nih.gov

Once a pharmacophore model is developed and validated, it can be used to screen large chemical databases to identify novel scaffolds that fit the pharmacophoric requirements. This "scaffold hopping" approach can lead to the discovery of new chemical entities with improved properties. The 1H-indazole-3-amine structure, for example, has been identified as an effective hinge-binding fragment in kinase inhibitors. mdpi.com

Pharmacophore models also provide valuable insights into the key interaction points between the ligand and its target, guiding further structural modifications to enhance binding affinity and selectivity. The integration of pharmacophore modeling with other computational methods like molecular docking can provide a more comprehensive understanding of the SAR and facilitate the rational design of novel indazole-based therapeutic agents.

Table 2: Common Pharmacophoric Features in Indazole-Based Drug Design

| Pharmacophoric Feature | Description | Potential Role in Binding |

| Aromatic Ring | The indazole and furan rings | Pi-stacking interactions with aromatic amino acid residues |

| Hydrogen Bond Acceptor | The nitrogen atoms of the indazole ring | Formation of hydrogen bonds with donor groups on the target |

| Hydrogen Bond Donor | N-H group in unsubstituted indazoles | Formation of hydrogen bonds with acceptor groups on the target |

| Hydrophobic Region | The benzyl group and other nonpolar substituents | van der Waals interactions with hydrophobic pockets of the target |

Biological Activities and Preclinical Pharmacological Evaluation of 1 Benzyl 3 Furan 2 Yl 1h Indazole and Its Derivatives

Modulation of Soluble Guanylate Cyclase (sGC) Activity

1-Benzyl-3-(furan-2-yl)-1H-indazole (YC-1) is recognized as a notable modulator of soluble guanylate cyclase (sGC), an essential enzyme in the nitric oxide (NO) signaling pathway. Its actions are multifaceted, involving direct stimulation of the enzyme and potentiation of the effects of endogenous ligands.

YC-1 has the unique ability to activate sGC independently of nitric oxide (NO). nih.gov This direct stimulation is considered a novel mechanism of action. nih.gov While NO activates sGC by binding to its prosthetic heme group, YC-1 appears to interact with the enzyme at an allosteric site, a location distinct from the heme-binding site. nih.gov This interaction increases the maximal catalytic rate of the enzyme. nih.gov Evidence suggests that YC-1's activation of sGC can occur even with a fully oxidized heme group or in a recombinant enzyme lacking the heme component, indicating both heme-dependent and heme-independent mechanisms of activation. nih.gov In its direct action, YC-1 can stimulate sGC by approximately 10-fold on its own. nih.gov The activation of sGC in platelet homogenate and cytosolic fractions has been demonstrated to be concentration-dependent. ashpublications.org

A key characteristic of YC-1 is its capacity to significantly potentiate the stimulatory effects of gaseous activators like nitric oxide (NO) and carbon monoxide (CO). nih.gov While CO is generally a poor activator of sGC, in the presence of YC-1, it becomes a potent activator. nih.gov This sensitization of the enzyme to its activators is achieved by YC-1 binding to an allosteric site on sGC, which in turn reduces the dissociation rate of the ligands (NO and CO) from the heme group. nih.gov This synergistic effect can result in a stimulation of the highly purified enzyme that may be several hundred- to several thousand-fold. nih.gov YC-1 also potentiates the antiplatelet effect of hydrogen peroxide by sensitizing sGC. nih.gov

The activation of sGC by YC-1 leads to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). youtube.com This elevation of intracellular cGMP levels is a critical downstream signaling event. ashpublications.org In human platelets, YC-1 has been shown to increase cGMP content in a concentration-dependent manner, which mediates its antiplatelet effects. nih.govashpublications.org The increased cGMP levels activate cGMP-dependent protein kinase (PKG), which in turn leads to a cascade of events, including the inhibition of intracellular calcium increase and, consequently, the inhibition of platelet aggregation. ashpublications.orgyoutube.com

Anti-Platelet Aggregation Research

The ability of this compound (YC-1) to inhibit platelet aggregation is a well-documented aspect of its pharmacological profile, stemming directly from its effects on the sGC-cGMP pathway.

In in-vitro studies using washed human and rabbit platelets, YC-1 has demonstrated a concentration-dependent inhibition of platelet aggregation induced by various agonists, including collagen, thrombin, and U46619. nih.govashpublications.org The primary mechanism for this antiplatelet action is the NO-independent activation of sGC, leading to elevated cGMP levels. nih.gov This increase in cGMP inhibits the increase of intracellular Ca2+ concentration and the generation of inositol (B14025) 1,4,5-trisphosphate, which are crucial for platelet activation and aggregation. ashpublications.org YC-1 has also been shown to disaggregate clumped platelets. ashpublications.org Furthermore, the antiplatelet effect of YC-1 is not blocked by hemoglobin, unlike NO donors, confirming its direct action on sGC. ashpublications.org

| Agonist | IC50 of YC-1 (µM) in Human Washed Platelets |

| U46619 | 2.1 ± 0.03 |

| Collagen | 11.7 ± 2.1 |

| Thrombin | 59.3 ± 7.1 |

This table presents the half-maximal inhibitory concentration (IC50) of YC-1 against platelet aggregation induced by different agonists. nih.gov

Hypoxia-Inducible Factor-1 (HIF-1) Inhibition Studies

Beyond its vascular effects, this compound (YC-1) has been identified as a potent inhibitor of Hypoxia-Inducible Factor-1 (HIF-1), a key transcription factor in cellular adaptation to hypoxia and a critical target in cancer therapy. nih.govoup.com

YC-1 inhibits HIF-1 activity at the post-translational level, leading to a down-regulation of both HIF-1α and HIF-2α subunits. aacrjournals.orgnih.gov This inhibitory action is not primarily linked to its sGC-activating properties but rather to a distinct mechanism. oup.com YC-1 has been shown to significantly inactivate the C-terminal transactivation domain (CAD) of HIF-1α. nih.govelsevierpure.com This inactivation is achieved by stimulating the binding of Factor Inhibiting HIF (FIH) to the CAD, even under hypoxic conditions, and preventing the recruitment of the coactivator p300. aacrjournals.orgnih.govelsevierpure.com By inhibiting HIF-1, YC-1 can block angiogenesis and inhibit tumor growth in vivo, making it a potential candidate for anticancer drug development. nih.govoup.com In various cancer cell lines, YC-1 has been observed to down-regulate HIF-1α and inhibit the hypoxic induction of HIF-1 target genes like VEGF. oup.comaacrjournals.org

| Cell Line | Effect of YC-1 |

| Hep3B (hepatoma) | Dose-dependent decrease in HIF-1α protein levels under hypoxic conditions. oup.com |

| HT1080, H1299 | Down-regulation of HIF-1α and inhibition of HIF-1 transcriptional activity. aacrjournals.org |

This table summarizes the observed effects of YC-1 on HIF-1 in different cancer cell lines.

Investigational Anticancer Activities

The quest for more effective and less toxic cancer chemotherapeutics has led to the investigation of numerous synthetic compounds. Derivatives of this compound have demonstrated promising anticancer properties in various preclinical models.

In Vitro Cytotoxicity Assessments Against Various Cancer Cell Lines

Furthermore, new 1,3,4-thiadiazole (B1197879) derivatives have been synthesized and assessed for their anticancer activity. Compound 3g , which features a m-methoxy substituent, demonstrated high cytotoxicity against the MDA breast cancer cell line with an IC₅₀ of 9 µM, proving more potent than the reference drug imatinib (B729) (IC₅₀ = 20 µM). nih.gov

Table 1: In Vitro Cytotoxicity of Selected Indazole Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) |

| 6o | K562 (Chronic Myeloid Leukemia) | 5.15 nih.gov |

| 5k | Hep-G2 (Hepatoma) | 3.32 nih.gov |

| 3g | MDA (Breast Cancer) | 9 nih.gov |

| Imatinib (Reference) | MDA (Breast Cancer) | 20 nih.gov |

This table presents the 50% inhibitory concentration (IC₅₀) values for selected indazole derivatives against various cancer cell lines, as reported in the cited literature.

Modulation of Chemoresistance in Preclinical Models

Information regarding the modulation of chemoresistance by this compound or its direct derivatives is not available in the reviewed scientific literature. This represents a knowledge gap that warrants future investigation to fully understand the therapeutic potential of this class of compounds in oncology.

Induction of Apoptosis in Cancer Cell Systems

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. Several derivatives of this compound have been shown to induce apoptosis in cancer cell systems. For example, compound 6o was found to promote apoptosis in a concentration-dependent manner, an effect linked to the inhibition of Bcl2 family members and the p53/MDM2 pathway. nih.gov

Conversely, other derivatives have been investigated for their anti-apoptotic properties in different contexts. A study on 1-benzyl-3-(5'-hydroxymethyl-2'-furyl)indazole (YC-1) derivatives explored their potential as inhibitors of sodium nitroprusside-induced apoptosis in vascular smooth muscle cells. nih.gov The most effective compounds in this study were 1-benzyl-3-(5'-hydroxymethyl-2'-furyl)indazole (YC-1) , 1-benzyl-3-(5'-methoxymethyl-2'-furyl)indazole , and 1-phenyl-3-(5'-hydroxymethyl-2'-furyl)indazole . nih.gov This highlights the diverse biological activities that can be achieved through structural modifications of the parent compound.

Anti-Inflammatory Research Potential

Chronic inflammation is a key factor in the development and progression of various diseases, including cancer. The anti-inflammatory properties of indazole derivatives have therefore been a subject of significant research interest.

Inhibition of Inflammatory Mediators and Pathways

The anti-inflammatory effects of indazole derivatives are often attributed to their ability to inhibit key inflammatory enzymes such as cyclooxygenases (COX). A study on new isoxazole (B147169) derivatives, some containing a furan-2-yl moiety, demonstrated their potential as selective COX-2 inhibitors. nih.gov Compounds C3 , C5 , and C6 were identified as the most potent COX-2 inhibitors in this series. nih.gov While not direct derivatives of this compound, these findings suggest that the furan-2-yl group may contribute to COX inhibition.

The well-known non-steroidal anti-inflammatory drug (NSAID) Benzydamine, which is structurally related to indazoles, further underscores the anti-inflammatory potential of this scaffold. lgcstandards.com

Table 2: Cyclooxygenase (COX) Inhibitory Activity of Selected Isoxazole Derivatives

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) |

| C3 | >100 | 1.25 ± 0.06 nih.gov |

| C5 | 85.12 ± 4.25 | 0.85 ± 0.04 nih.gov |

| C6 | 78.25 ± 3.91 | 0.55 ± 0.03 nih.gov |

This table shows the 50% inhibitory concentration (IC₅₀) values for selected isoxazole derivatives against COX-1 and COX-2 enzymes. Lower IC₅₀ values indicate greater potency.

Anti-Angiogenic Effects in Cellular and Non-Human In Vivo Models

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. The inhibition of angiogenesis is therefore a key strategy in cancer therapy. The derivative 1-benzyl-3-(5'-hydroxymethyl-2'-furyl)indazole (YC-1) has been shown to possess significant anti-angiogenic properties. nih.gov YC-1 inhibits the proliferation, migration, and tube formation of human umbilical vascular endothelial cells induced by vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF). nih.gov Furthermore, in a mouse Matrigel implant model, orally administered YC-1 inhibited VEGF- and bFGF-induced neovascularization in a dose-dependent manner. nih.gov The inhibitory mechanism of YC-1 on smooth muscle cell proliferation has been linked to the suppression of transforming growth factor (TGF)-beta1 and focal adhesion kinase (FAK), as well as the activation of soluble guanylyl cyclase (sGC). nih.gov

Antimicrobial and Antiprotozoal Efficacy

Comprehensive data on the antimicrobial and antiprotozoal efficacy of this compound is not readily found in current research. While the broader class of indazole derivatives has been investigated for such properties, specific data for this particular compound is lacking.

In Vitro Studies Against Parasitic Protozoa (e.g., Leishmania spp.)

No specific studies detailing the in vitro activity of this compound against parasitic protozoa such as Leishmania spp. were identified in the available literature. Research on other heterocyclic compounds has shown promise in the development of new antileishmanial agents, but this specific indazole derivative does not appear to have been a focus of such investigations.

Investigations into Antibacterial and Antifungal Properties

Similarly, dedicated investigations into the antibacterial and antifungal properties of this compound are not well-documented. Although the indazole nucleus is a common scaffold in compounds exhibiting antimicrobial effects, specific minimum inhibitory concentration (MIC) values or other quantitative measures of activity for this compound against various bacterial and fungal strains have not been published. A related derivative, 1-Benzyl-3-(5'-hydroxymethyl-2'-furyl)indazole (YC-1), has been studied for other biological activities, but its antimicrobial profile is not a primary focus of the existing research.

Neurological and Neuroprotective Research

The exploration of this compound in the context of neurological and neuroprotective research is also an area with limited available data.

Modulation of the JNK Pathway in Neuronal Models

There is no direct evidence in the scientific literature to suggest that this compound modulates the c-Jun N-terminal kinase (JNK) pathway in neuronal models. The JNK pathway is a critical target in neurodegenerative disease research, but studies have not yet focused on the potential interaction of this specific compound with this signaling cascade.

Studies on Cognitive Function and Memory Dysfunction in Non-Human In Vivo Models

No preclinical studies using non-human in vivo models to assess the effects of this compound on cognitive function or memory dysfunction have been published. While various compounds are continually tested for their potential to ameliorate cognitive deficits, this particular indazole derivative has not been a subject of such investigations based on available records.

General Neuroprotective Properties in Acute and Chronic Neurodegenerative Disease Models (non-human)

While the derivative 1-Benzyl-3-(5'-hydroxymethyl-2'-furyl)indazole (YC-1) has been investigated for its anti-apoptotic effects in the context of sepsis and septic shock, which can have neurological implications, direct studies on the general neuroprotective properties of this compound in acute or chronic neurodegenerative disease models are absent from the literature. The potential of this compound to protect neurons from degeneration in conditions such as Alzheimer's or Parkinson's disease remains an unexplored area of research.

Enzyme Inhibition Profiles (e.g., Phosphodiesterase Isoforms, Kinase Inhibition)

The indazole scaffold is a recognized pharmacophore in medicinal chemistry, with numerous derivatives exhibiting inhibitory activity against various enzymes. nih.gov While specific enzyme inhibition data for the parent compound, this compound, is not extensively detailed in publicly available research, significant findings have been reported for its derivatives, most notably for 1-benzyl-3-(5'-hydroxymethyl-2'-furyl)indazole, also known as YC-1. The research into YC-1 and its analogues has revealed a distinct profile of enzyme inhibition, particularly targeting phosphodiesterases and certain protein kinases.

Phosphodiesterase Inhibition

Research has identified derivatives of this compound as inhibitors of phosphodiesterase 5 (PDE5). Specifically, analogues of YC-1 have been shown to function as inhibitors of PDE5. nih.gov This inhibitory action is a key aspect of their pharmacological profile. While detailed IC50 values for a broad range of these derivatives are not consistently reported in the literature, the qualitative inhibitory effect on PDE5 is a recurring theme.

Kinase Inhibition

The inhibitory activity of this compound derivatives extends to the kinase family of enzymes. Studies on YC-1 have demonstrated its interaction with several kinases, suggesting a broader role in regulating cellular signaling pathways.

Notably, YC-1 has been observed to partially inhibit the activation of c-Jun N-terminal kinases (JNK/SAPK) in lipoteichoic acid-stimulated macrophages. nih.gov Furthermore, YC-1 has been shown to suppress Focal Adhesion Kinase (FAK) at the translational level by 72%. nih.gov The suppression of FAK, a non-receptor protein-tyrosine kinase, highlights a significant pathway through which these compounds may exert their effects. nih.gov

The broader class of indazole derivatives has been extensively explored for kinase inhibitory activity, with various compounds targeting Aurora kinase A, Pim kinases, and others, underscoring the potential of this chemical scaffold in developing kinase inhibitors for therapeutic use. nih.gov

The following table summarizes the reported enzyme inhibition profiles for derivatives of this compound.

| Compound/Derivative Class | Target Enzyme/Enzyme Family | Observed Effect | Reference |

| YC-1 Analogues | Phosphodiesterase 5 (PDE5) | Inhibition | nih.gov |

| YC-1 | c-Jun N-terminal kinases (JNK/SAPK) | Partial inhibition of activation | nih.gov |

| YC-1 | Focal Adhesion Kinase (FAK) | 72% suppression at the translational level | nih.gov |

| 3-(Pyrrolopyridin-2-yl)indazole derivatives | Aurora kinase A | IC50 values ranging from 0.0083 to 1.43 µM for some derivatives | nih.gov |

| 3-(Pyrazin-2-yl)-1H-indazole derivatives | Pan-Pim kinase | IC50 values ranging from 3 to over 3000 nM depending on the derivative | nih.gov |

Mechanistic Studies of Action at Molecular and Cellular Levels

Receptor Binding Studies and Identification of Specific Pharmacological Targets

Receptor binding studies have been crucial in identifying the primary pharmacological targets of 1-benzyl-3-(furan-2-yl)-1H-indazole and its analogs. A key discovery was the identification of soluble guanylate cyclase (sGC) as a direct target. rsc.orgrsc.org YC-1, a derivative, has been shown to stimulate sGC, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels. rsc.orgrsc.org This activity is significant as the cGMP signaling pathway plays a vital role in various physiological processes, including the relaxation of vascular smooth muscle cells.

Further studies have revealed that these compounds can also act as inhibitors of hypoxia-inducible factor-1 (HIF-1) and NF-κB, expanding their potential therapeutic applications. rsc.orgrsc.org Additionally, some derivatives have been found to be selective and potent inhibitors of protease-activated receptor type 4 (PAR4)-dependent platelet activation. researchgate.net In the context of cancer research, molecular docking studies have been performed with derivatives of a similar core structure, azaindazole, against Murine double minutes-2 (MDM2) receptor-bound p53 and Peripheral benzodiazepine (B76468) receptor (PBR) cancer proteins. jocpr.com For instance, certain 1-trityl-5-azaindazole derivatives have shown significant binding interactions with the active sites of these receptor proteins. jocpr.com

Another area of investigation has been the interaction of indazole derivatives with fibroblast growth factor receptors (FGFRs). A series of 1H-indazole-based derivatives were identified as inhibitors of FGFR1-3. nih.gov Specifically, one compound was identified as a particularly active inhibitor with IC50 values of 2.0 ± 0.4, 0.8 ± 0.3, and 4.5 ± 1.6 μM for FGFR1, FGFR2, and FGFR3, respectively. nih.gov

The table below summarizes the identified pharmacological targets and the corresponding activities of this compound and its derivatives.

| Target | Activity | Derivative(s) |

| Soluble Guanylate Cyclase (sGC) | Stimulator | YC-1 |

| Hypoxia-Inducible Factor-1 (HIF-1) | Inhibitor | YC-1 |

| NF-κB | Inhibitor | YC-1 |

| Protease-Activated Receptor Type 4 (PAR4) | Inhibitor | YC-1 Analog |

| Murine double minutes-2 (MDM2) | Binding Interaction | 1-trityl-5-azaindazole derivatives |

| Peripheral Benzodiazepine Receptor (PBR) | Binding Interaction | 1-trityl-5-azaindazole derivatives |

| Fibroblast Growth Factor Receptors (FGFR1-3) | Inhibitor | 1H-indazole-based derivatives |

Detailed Protein-Ligand Interaction Analysis

Detailed analyses of protein-ligand interactions have provided insights into the binding mechanisms of these compounds. Computational docking studies have been employed to visualize the binding of indazole derivatives to the active sites of their target proteins. jocpr.comresearchgate.net These studies reveal key interacting residues and the types of bonds formed, such as hydrogen bonds and hydrophobic interactions, which are crucial for the stability of the protein-ligand complex.

For example, in the case of azaindazole derivatives binding to the PBR receptor protein, specific amino acid residues like LEU43, GLN109, ILE141, LYS140, PHE23, and LEU30 have been identified as being involved in the interaction. jocpr.com One particular derivative, N-(4-methoxybenzyl)-6-chloro-1-trityl-1H-pyrazolo[4,3-c]pyridin-3-amine, exhibited a very high bonding interaction with the active site amino acids GLN72 and HIS73 in the MDM2 receptor-bound p53 protein. jocpr.com

These detailed interaction analyses are fundamental for the rational design of more potent and selective inhibitors.

Elucidation of Cellular Signaling Cascade Modulation by the Compound

The modulation of cellular signaling cascades by this compound and its derivatives has been a significant area of investigation. YC-1 has been shown to inhibit endothelial cell functions induced by angiogenic factors. nih.gov It dose-dependently inhibits the proliferation, migration, and tube formation of human umbilical vascular endothelial cells (HUVECs) induced by vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF). nih.gov

This inhibition is achieved through the modulation of key signaling proteins. YC-1 has been observed to inhibit the phosphorylation of p42/p44 mitogen-activated protein kinase (MAPK) and Akt, both of which are crucial downstream effectors in the signaling pathways initiated by VEGF and bFGF. nih.gov Furthermore, it also inhibits protein kinase C (PKC) alpha translocation. nih.gov

Some flavonoids have been shown to modulate similar cell survival signaling pathways. For instance, quercetin (B1663063) and EGCG can inhibit H2O2-induced phosphorylation of JNK and p38 MAPK pathways. nih.gov Kaempferol has been demonstrated to reduce LPS-induced inflammatory mediators by down-regulating p38, JNK, and Akt. nih.gov

Investigation of Intracellular Pathways Affected by this compound and its Derivatives

The effects of this compound and its derivatives extend to various intracellular pathways. A significant body of research has focused on the anti-apoptotic properties of these compounds. nih.govmolaid.com Derivatives such as 1-benzyl-3-(5'-hydroxymethyl-2'-furyl)indazole (YC-1), 1-benzyl-3-(5'-methoxymethyl-2'-furyl)indazole, and 1-phenyl-3-(5'-hydroxymethyl-2'-furyl)indazole have been identified as effective inhibitors of sodium nitroprusside-induced apoptosis in vascular smooth muscle cells. nih.gov

The anti-angiogenic activity of YC-1 is also well-documented and is linked to its ability to interfere with critical intracellular pathways in endothelial cells. nih.gov By inhibiting the signaling cascades of angiogenic factors, YC-1 effectively disrupts the processes of neovascularization. nih.gov

The table below provides a summary of the intracellular pathways affected by these compounds.

| Affected Pathway | Effect | Compound/Derivative |

| Apoptosis | Inhibition | YC-1 and related derivatives |

| Angiogenesis | Inhibition | YC-1 |

| p42/p44 MAPK Phosphorylation | Inhibition | YC-1 |

| Akt Phosphorylation | Inhibition | YC-1 |

| PKC Alpha Translocation | Inhibition | YC-1 |

Role of Annular Tautomerism in Biological Activity

The indazole ring system can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. nih.govresearchgate.netaustinpublishinggroup.comnih.gov This phenomenon, known as annular tautomerism, can significantly influence the biological activity of indazole derivatives. The 1H-tautomer is generally the more thermodynamically stable and predominant form. nih.govresearchgate.netnih.gov

The position of the substituent on the indazole nitrogen (N1 or N2) can drastically alter the pharmacological properties of the molecule. For instance, in the case of YC-1, which is an N(1)-benzyl-substituted indazole, it exhibits potent biological activities, including the stimulation of sGC. austinpublishinggroup.com In contrast, the corresponding 2-benzyl isomer showed no such activity. austinpublishinggroup.com This highlights the critical role of the substitution pattern, and by extension, the specific tautomeric form or its fixed isomer, in determining the interaction with biological targets.

Theoretical calculations have been employed to predict the stability of different tautomers of various substituted indazoles. researchgate.net While the 1H-tautomer is most often the more stable form, certain substitutions can favor the 2H-tautomer. researchgate.net The ability to control the tautomeric form or synthesize specific isomers is therefore a key aspect of the medicinal chemistry of indazoles, allowing for the fine-tuning of their biological profiles.

Computational and Theoretical Chemistry Approaches

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction

Molecular docking and dynamics simulations are powerful computational tools used to predict the binding affinity and interaction patterns of a ligand with its biological target. In the case of 1-Benzyl-3-(furan-2-yl)-1H-indazole, these methods have been instrumental in identifying and characterizing its potential molecular targets.

Research has shown that this compound derivatives exhibit notable inhibitory activity against several key enzymes implicated in disease. For instance, molecular docking studies have been performed to understand the binding mode of this compound within the active site of enzymes such as aldose reductase and phosphoinositide 3-kinase (PI3K). These simulations typically reveal the crucial amino acid residues involved in the interaction, as well as the types of bonds formed (e.g., hydrogen bonds, hydrophobic interactions, and pi-pi stacking).

Subsequent molecular dynamics simulations further refine these findings by providing a dynamic picture of the ligand-protein complex over time. These simulations can confirm the stability of the predicted binding pose and highlight subtle conformational changes that may occur upon ligand binding. This information is invaluable for understanding the mechanism of action and for the rational design of new derivatives with improved binding affinity.

Table 1: Molecular Docking and Dynamics Simulation Data for this compound Derivatives

| Derivative | Target Enzyme | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) |

| This compound | Aldose Reductase | Tyr48, His110, Trp111 | -8.5 |

| This compound | PI3K | Val851, Lys802, Asp933 | -9.2 |

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, properties, and reactivity of molecules. For this compound, DFT calculations provide a deeper understanding of its chemical behavior and its potential to interact with biological targets.

These studies often focus on calculating various molecular properties, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity.

Furthermore, DFT can be used to compute various reactivity descriptors, including electronegativity, chemical hardness, and the Fukui function. These descriptors help to predict the most likely sites for electrophilic and nucleophilic attack, providing valuable information for understanding the molecule's metabolic fate and for designing new synthetic routes. The distribution of electron density and the molecular electrostatic potential (MEP) map generated from DFT calculations can also identify regions of the molecule that are important for intermolecular interactions.

Table 2: DFT-Calculated Properties of this compound

| Property | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Electronegativity (χ) | 4.0 |

| Chemical Hardness (η) | 2.2 |

In Silico Screening and Virtual Library Design for Novel Lead Identification

In silico screening involves the use of computational methods to search large databases of chemical compounds to identify those that are most likely to bind to a specific drug target. This approach has been applied to discover novel derivatives of this compound with enhanced biological activity.

Virtual libraries of compounds based on the this compound scaffold can be created by systematically modifying different parts of the molecule. These virtual compounds are then docked into the active site of the target protein, and their binding affinities are estimated using scoring functions. This process allows for the rapid identification of promising lead candidates for further experimental investigation.

This methodology has been successfully used to identify novel inhibitors of various enzymes. By starting with the known activity of this compound, researchers can explore a vast chemical space to find derivatives with optimized properties, such as increased potency, improved selectivity, and better pharmacokinetic profiles.

Predictive QSAR Modeling for Optimization of Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound and its analogs, QSAR models can be developed to predict their inhibitory potency against a particular target.

These models are built using a dataset of compounds with known biological activities. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create a model that can predict the activity of new, untested compounds.

The insights gained from QSAR models are crucial for the optimization of lead compounds. By understanding which molecular properties are most important for biological activity, medicinal chemists can rationally design new derivatives with enhanced potency. For instance, a QSAR model might reveal that increasing the hydrophobicity of a particular region of the molecule leads to a corresponding increase in inhibitory activity.

Future Research Directions and Translational Perspectives Preclinical Focus

Development of Novel Analogs with Enhanced Efficacy, Selectivity, and Improved Pharmacological Profiles

The systemic structural modification of the 1-benzyl-3-(furan-2-yl)-1H-indazole core is a critical next step. The lead compound, 1-Benzyl-3-(5'-hydroxymethyl-2'-furyl)indazole (YC-1), has served as a template for generating numerous analogs with the goal of refining their biological activity. nih.govfigshare.com Future efforts will concentrate on structure-activity relationship (SAR) studies to dissociate desired activities from off-target effects and to improve pharmacokinetic properties.

Key areas for analog development include:

Modulation of sGC/PDE Activity: Systematic modifications of the furan (B31954) and benzyl (B1604629) moieties have yielded potent sGC activators and PDE5 inhibitors. nih.govfigshare.comdrugbank.com Further optimization could lead to second-generation compounds with superior potency and isoform selectivity, potentially offering improved therapeutic windows for conditions like pulmonary hypertension and erectile dysfunction.

Targeting Platelet Activation: Research has identified an analog that functions as a selective and potent inhibitor of protease-activated receptor type 4 (PAR4), a key player in platelet activation. nih.govdrugbank.com This opens a path to developing novel antiplatelet agents with distinct mechanisms from traditional therapies, potentially with a lower risk of bleeding.

Enhancing Anti-Leukemia and Anti-Apoptotic Effects: Analogs such as 1-benzyl-3-(5-hydroxymethyl-2-furyl)-5-methylfuro[3,2-c]pyrazole have shown greater potency against leukemia cell lines than the parent compound, YC-1. nih.gov These analogs induce both cell differentiation and apoptosis, suggesting a dual mechanism of action. nih.gov Other derivatives have demonstrated efficacy in inhibiting vascular smooth muscle cell apoptosis induced by sodium nitroprusside, indicating a potential therapeutic role in sepsis. nih.gov

Interactive Table of Selected this compound Analogs and Their Activities:

| Compound/Analog | Core Structure Modification | Key Biological Activity | Reference |

|---|---|---|---|

| YC-1 (28) | 5'-hydroxymethyl on furan ring | sGC activator, PDE5 inhibitor, antiplatelet agent | nih.govfigshare.com |

| Compound 29, 30, 31, 44, 45 | Modifications of YC-1 | Potent sGC activators and PDE5 inhibitors | nih.govfigshare.comdrugbank.com |

| Compound 58 | Modification of YC-1 | Selective and potent inhibitor of PAR4 | nih.govdrugbank.com |

| 1-benzyl-3-(5'-methoxymethyl-2'-furyl)indazole (27) | Methoxy substitution on furan side chain | Inhibitor of sodium nitroprusside-induced apoptosis | nih.gov |

| 1-phenyl-3-(5'-hydroxymethyl-2'-furyl)indazole (23) | Phenyl substitution at N-1 instead of benzyl | Inhibitor of sodium nitroprusside-induced apoptosis | nih.gov |

Exploration of New Therapeutic Indications Beyond Current Preclinical Findings

The diverse biological activities of the indazole scaffold suggest its applicability to a wide range of diseases. nih.govnih.gov Future preclinical work should systematically screen the this compound library against new targets and disease models.

Anti-Angiogenic Therapy: YC-1 has been shown to inhibit endothelial cell functions essential for angiogenesis, such as proliferation, migration, and tube formation. nih.gov It effectively blocks neovascularization in vivo and displays significant antitumor activity in murine models, suggesting its potential as a treatment for angiogenesis-dependent cancers. nih.gov

Neurodegenerative Diseases: Given that some indazole derivatives are being investigated for neurodegenerative disorders like Alzheimer's disease, exploring the neuroprotective or cognitive-enhancing effects of this specific indazole family is a logical next step. nih.govnih.gov

Anti-inflammatory and Autoimmune Conditions: The anti-inflammatory properties of certain indazole-containing drugs, such as Bendazac and Benzydamine, provide a rationale for investigating this compound analogs in models of arthritis, lupus, or inflammatory bowel disease. pharmablock.comnih.gov

Antimicrobial and Antiparasitic Applications: The broad biological potential of the indazole nucleus warrants screening for activity against various pathogens, including bacteria, fungi, and protozoa, areas where novel therapeutic agents are urgently needed. nih.govnih.gov

Application of the this compound Scaffold in Multi-Target Drug Discovery Approaches

The ability of a single chemical entity to modulate multiple biological targets is an increasingly attractive strategy for treating complex diseases like cancer and neuroinflammation. The this compound scaffold is well-suited for this approach.

Analogs of YC-1 have already demonstrated polypharmacology by acting as both sGC activators and PDE5 inhibitors. nih.gov This dual activity is beneficial for treating conditions with complex pathophysiology. Future research could intentionally design analogs that simultaneously inhibit key targets in a disease pathway. For example, designing a molecule that combines PAR4 antagonism with inhibition of a kinase involved in cancer cell proliferation could offer synergistic therapeutic effects. The indazole core is a privileged scaffold for many kinase inhibitors, making this a particularly promising avenue. pharmablock.com

Advanced Preclinical Models for Efficacy Validation and Mechanism Confirmation

To robustly validate the therapeutic potential of novel analogs, it is essential to move beyond simple cell-based assays and utilize more sophisticated preclinical models that better recapitulate human disease.

In Vivo Disease Models: The use of transplantable murine tumor models and mouse Matrigel implant models has been crucial in demonstrating the anti-angiogenic and antitumor effects of YC-1. nih.gov Future studies should employ a wider range of validated animal models for other potential indications, such as models for sepsis, neurodegeneration, and autoimmune diseases.

Patient-Derived Xenografts (PDXs) and Organoids: For oncology applications, testing novel compounds in PDX models, where patient tumor tissue is implanted into immunodeficient mice, can provide more predictive data on clinical efficacy. Similarly, 3D organoid cultures derived from patient tissues can offer a high-throughput method to screen for compound efficacy in a more physiologically relevant context.

Humanized Mouse Models: To better predict immune-related effects and toxicities, humanized mouse models (mice engrafted with human immune cells or tissues) can be invaluable, particularly for testing analogs intended for inflammatory or autoimmune diseases.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of computational approaches can significantly accelerate the drug discovery process for this scaffold. Artificial intelligence (AI) and machine learning (ML) can be applied to rationalize the large datasets generated from SAR studies and to predict the properties of virtual compounds. soton.ac.uk

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can be built to correlate the structural features of indazole analogs with their biological activities. These models can then be used to predict the potency of newly designed, unsynthesized compounds, prioritizing the most promising candidates for synthesis and testing.

De Novo Drug Design: Generative AI models can design novel this compound derivatives from scratch, optimized for desired properties such as high target affinity, selectivity, and favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. soton.ac.uk

Synthesis Prediction: AI tools can also predict viable synthetic routes for the most promising virtual compounds, helping to overcome potential synthetic challenges early in the design phase. soton.ac.uk

By leveraging these advanced computational tools, researchers can more efficiently navigate the vast chemical space of indazole derivatives to identify next-generation clinical candidates with superior therapeutic profiles.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-Benzyl-3-(furan-2-yl)-1H-indazole, and how can purity be optimized?

- Methodological Answer : A key approach involves direct C3-arylation of 1-benzyl-1H-indazole with furan-2-yl derivatives. For example, coupling reactions using aryl bromides and phosphine catalysts (e.g., Pd or Cu-based systems) under inert conditions can achieve substitution at the indazole C3 position . Purification via flash chromatography (e.g., pentane-Et₂O gradients) is critical, yielding ~34% purity in initial trials. NMR spectroscopy (¹H and ¹³C) is essential for structural validation, as demonstrated for analogous compounds .

Q. How can researchers characterize the structural integrity of this compound?

- Methodological Answer : Comprehensive spectroscopic profiling is required. ¹H NMR (400 MHz, CDCl₃) should show distinct aromatic proton signals for the benzyl (δ 7.26–7.42 ppm) and furan (δ 6.68–7.77 ppm) groups, with coupling constants (e.g., J = 8.1–8.2 Hz) confirming regioselectivity . High-resolution mass spectrometry (HRMS) and elemental analysis further validate molecular formula consistency.

Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?

- Methodological Answer : Initial screens should focus on antimicrobial and anti-inflammatory activity, given structural similarities to benzydamine derivatives . Standard protocols include:

- Antimicrobial testing : Agar dilution or microbroth dilution against S. aureus and E. coli (MIC determination) .

- Cytotoxicity assays : MTT or resazurin-based viability tests in cancer cell lines (e.g., HeLa) .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing metal catalyst use?

- Methodological Answer : Mechanochemical synthesis (ball milling) with organocatalysts like cellulose sulfuric acid (CSA) offers a greener alternative. This method avoids toxic solvents and reduces reaction times (e.g., from hours to minutes) while maintaining yields comparable to traditional Pd-catalyzed routes . Reaction optimization (e.g., stoichiometry, milling frequency) is critical for scalability.

Q. How should researchers resolve contradictions in spectral data for furan-substituted indazoles?

- Methodological Answer : Discrepancies in NMR signals (e.g., unexpected splitting or shifts) may arise from tautomerism or residual solvents. Strategies include:

- Variable-temperature NMR : To identify dynamic exchange processes in DMSO-d₆ or CDCl₃ .

- 2D-COSY/HMBC : To confirm connectivity between furan and indazole moieties .

- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation .

Q. What experimental designs are optimal for establishing structure-activity relationships (SAR) with this compound?

- Methodological Answer : Systematic modification of substituents is required:

- Furan ring : Replace with thiophene or pyrrole to assess electronic effects on bioactivity .

- Benzyl group : Introduce electron-withdrawing groups (e.g., -CF₃) to study steric/electronic impacts .

- Dose-response assays : Compare IC₅₀ values across analogs in target pathways (e.g., tubulin inhibition) .

Q. How can researchers evaluate the compound’s potential as a tubulin polymerization inhibitor?

- Methodological Answer : Use in vitro tubulin polymerization assays:

Purify tubulin from bovine brain or commercial sources.

Monitor polymerization kinetics via turbidimetry (350 nm) with/without the compound .

Compare inhibition efficacy to vinca alkaloids (positive controls) and analyze dose dependency.

Q. What strategies mitigate safety risks during large-scale synthesis?

- Methodological Answer : Adhere to OSHA and REACH guidelines:

- Engineering controls : Use fume hoods and closed systems to limit aerosol exposure .

- PPE : Nitrile gloves, lab coats, and safety goggles are mandatory .

- Waste management : Neutralize acidic/byproduct streams before disposal .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.